molecular formula C4H6O2 B1253473 1-Hydroxybut-3-en-2-one CAS No. 52642-66-7

1-Hydroxybut-3-en-2-one

Cat. No.: B1253473
CAS No.: 52642-66-7
M. Wt: 86.09 g/mol
InChI Key: LHBQGXZUVXFJRH-UHFFFAOYSA-N
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Description

1-Hydroxybut-3-en-2-one is an α-hydroxy ketone with the molecular formula C₄H₆O₂. It features a hydroxyl group (-OH) adjacent to a ketone (C=O) and a vinyl (C=C) group in its structure. This compound is notable for its role in biochemical studies, particularly as an active site label for enzymes like fructose 1,6-bisphosphate aldolase. It binds irreversibly to the enzyme via Michael addition, with a dissociation constant ($KD$) of 99 μM, and its inactivation kinetics are competitively inhibited by dihydroxyacetone phosphate ($KI = 4.5$ μM) .

Properties

CAS No.

52642-66-7

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

IUPAC Name

1-hydroxybut-3-en-2-one

InChI

InChI=1S/C4H6O2/c1-2-4(6)3-5/h2,5H,1,3H2

InChI Key

LHBQGXZUVXFJRH-UHFFFAOYSA-N

SMILES

C=CC(=O)CO

Canonical SMILES

C=CC(=O)CO

Synonyms

HMVK cpd
hydroxymethyl vinyl ketone
hydroxymethylvinyl ketone

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 1-Hydroxybut-3-en-2-one:

Acetol (1-Hydroxypropan-2-one)
  • Structure : Simplest α-hydroxy ketone (C₃H₆O₂).
  • Key Differences : Lacks the vinyl group, reducing conjugation and reactivity.
  • Biological Role : Found in Juniperus communis extracts at higher concentrations (3.439 ± 0.009 mg/g in JB2E extract) compared to this compound (1.913 ± 0.005 mg/g) .
  • Applications : Used in flavoring agents and as a precursor in organic synthesis.
2-Hydroxy-3-oxobutanal
  • Structure : Contains both a ketone and aldehyde group (C₄H₆O₃).
  • Key Differences : The aldehyde group increases electrophilicity but reduces stability.
  • Biological Activity : Detected in Juniperus communis extracts (2.427 ± 0.007 mg/g in JB2E) .
1-(Butylthio)-1-hydroxybut-3-en-2-one (HTA-VG)
  • Structure : Sulfur-substituted analog with a butylthio (-S-C₄H₉) group replacing the hydroxyl.
  • Key Differences : The thioether group enhances nucleophilicity and alters enzyme interaction.
  • Reactivity : Forms hemithioacetals in catalytic pathways, as seen in erythrulose-to-sulfide conversions .
(3E)-4-Phenylbut-3-en-2-one
  • Structure : Aromatic analog with a phenyl group (C₁₀H₁₀O).
  • Applications : Used in fragrances and as a building block in organic synthesis .

Key Observations :

  • Dihydroxyacetone, a monosaccharide precursor, dominates in concentration, highlighting its metabolic significance.
  • This compound is less abundant than Acetol but comparable to 2-Hydroxy-3-oxobutanal, suggesting niche roles in plant biochemistry.

Reactivity and Enzyme Interactions

  • This compound : Irreversibly inactivates aldolase via covalent modification, with $K_D = 99$ μM .
  • HTA-VG : Forms reversible hemithioacetals, enabling catalytic cycling in sulfide synthesis .
  • Dihydroxyacetone Phosphate : Competes with this compound for aldolase binding ($KI = 4.5$ μM vs. $KD = 99$ μM), indicating stronger enzyme affinity .

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